molecular formula C8H12ClNO B15306610 N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride

N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride

Cat. No.: B15306610
M. Wt: 173.64 g/mol
InChI Key: ZXLJHIDUIFSARL-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride is a chemical compound that features a cyclopropane ring attached to an amine group, which is further bonded to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride typically involves the reaction of furan-2-carboxaldehyde with cyclopropanamine in the presence of a suitable catalyst. The reaction is often carried out under mild conditions to ensure high yield and purity. The hydrochloride salt is formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective in producing furan derivatives under mild conditions. This method involves the use of coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form cyclopropylmethylamine derivatives.

    Substitution: The amine group can participate in substitution reactions to form various amide or ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, cyclopropylmethylamine derivatives, and various amide or ester derivatives .

Scientific Research Applications

N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological molecules through hydrogen bonding and π-π interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide

Uniqueness

N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride is unique due to its combination of a cyclopropane ring and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

N-(furan-2-ylmethyl)cyclopropanamine;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c1-2-8(10-5-1)6-9-7-3-4-7;/h1-2,5,7,9H,3-4,6H2;1H

InChI Key

ZXLJHIDUIFSARL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC=CO2.Cl

Origin of Product

United States

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